molecular formula C11H19NO5 B13332562 4-tert-Butoxycarbonyl-1,4-oxazepane-5-carboxylic acid

4-tert-Butoxycarbonyl-1,4-oxazepane-5-carboxylic acid

Cat. No.: B13332562
M. Wt: 245.27 g/mol
InChI Key: FRDCKDXZSRACTN-UHFFFAOYSA-N
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Description

4-tert-Butoxycarbonyl-1,4-oxazepane-5-carboxylic acid is a chemical compound with the molecular formula C11H19NO5. It is a derivative of oxazepane, a seven-membered heterocyclic compound containing both nitrogen and oxygen atoms. This compound is often used in organic synthesis and has applications in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-tert-Butoxycarbonyl-1,4-oxazepane-5-carboxylic acid typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of tert-butyl chloroformate with an oxazepane derivative in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and safety. This could include the use of automated reactors, continuous flow systems, and advanced purification techniques to ensure consistent quality and high throughput.

Chemical Reactions Analysis

Types of Reactions

4-tert-Butoxycarbonyl-1,4-oxazepane-5-carboxylic acid can undergo various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxazepane derivatives with higher oxidation states.

    Reduction: Reduction reactions can convert it into different oxazepane derivatives with lower oxidation states.

    Substitution: The compound can undergo nucleophilic substitution reactions where the tert-butoxycarbonyl group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like amines, alcohols, and thiols can be used in substitution reactions under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazepane derivatives with additional oxygen-containing functional groups, while reduction may produce simpler oxazepane derivatives.

Scientific Research Applications

4-tert-Butoxycarbonyl-1,4-oxazepane-5-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound can be used in the study of enzyme mechanisms and as a probe for biological pathways.

    Industry: The compound is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 4-tert-Butoxycarbonyl-1,4-oxazepane-5-carboxylic acid involves its interaction with specific molecular targets. The tert-butoxycarbonyl group can act as a protecting group, preventing unwanted reactions at certain sites of the molecule. This allows for selective reactions to occur at other sites, facilitating the synthesis of complex molecules. The oxazepane ring can also interact with biological targets, influencing enzyme activity and receptor binding.

Comparison with Similar Compounds

Similar Compounds

  • 4-tert-Butoxycarbonyl-1,4-oxazepane-2-carboxylic acid
  • 4-tert-Butoxycarbonyl-1,4-oxazepane-3-carboxylic acid
  • 4-tert-Butoxycarbonyl-1,4-oxazepane-4-carboxylic acid

Uniqueness

4-tert-Butoxycarbonyl-1,4-oxazepane-5-carboxylic acid is unique due to its specific substitution pattern on the oxazepane ring. This substitution pattern can influence the compound’s reactivity, stability, and interaction with other molecules. Compared to similar compounds, it may offer distinct advantages in certain synthetic applications and biological studies.

Properties

Molecular Formula

C11H19NO5

Molecular Weight

245.27 g/mol

IUPAC Name

4-[(2-methylpropan-2-yl)oxycarbonyl]-1,4-oxazepane-5-carboxylic acid

InChI

InChI=1S/C11H19NO5/c1-11(2,3)17-10(15)12-5-7-16-6-4-8(12)9(13)14/h8H,4-7H2,1-3H3,(H,13,14)

InChI Key

FRDCKDXZSRACTN-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCOCCC1C(=O)O

Origin of Product

United States

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